molecular formula C22H25N5 B14976437 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B14976437
M. Wt: 359.5 g/mol
InChI Key: VKEPXKDZGDFIMZ-UHFFFAOYSA-N
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Description

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including tert-butyl, dimethyl, and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 60-100°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted pyrazolo[1,5-a]pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.

    Material Science: The unique structural features of the compound make it suitable for use in the design of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-7-(1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
  • 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 5-tert-butyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dimethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H25N5

Molecular Weight

359.5 g/mol

IUPAC Name

5-tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H25N5/c1-14-12-15(2)26(24-14)19-13-18(22(4,5)6)23-21-20(16(3)25-27(19)21)17-10-8-7-9-11-17/h7-13H,1-6H3

InChI Key

VKEPXKDZGDFIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)C

Origin of Product

United States

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